Cas no 2680696-65-3 (benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate)
benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2680696-65-3
- EN300-28296284
- benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate
- benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate
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- Inchi: 1S/C15H15BrN2O2/c1-11-13(7-17-9-14(11)16)8-18-15(19)20-10-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,18,19)
- InChI Key: GOSGSWUJIGNXKG-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1C)CNC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 334.03169g/mol
- Monoisotopic Mass: 334.03169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 51.2Ų
benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28296284-1g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28296284-5g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28296284-10g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28296284-0.05g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28296284-0.1g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28296284-0.25g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28296284-0.5g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28296284-1.0g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28296284-2.5g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28296284-5.0g |
benzyl N-[(5-bromo-4-methylpyridin-3-yl)methyl]carbamate |
2680696-65-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate
Comprehensive Overview of Benzyl N-(5-Bromo-4-methylpyridin-3-yl)methylcarbamate (CAS No. 2680696-65-3)
Benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate (CAS No. 2680696-65-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of a bromo substituent and a methylcarbamate group in its structure makes it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in targeted drug delivery and enzyme inhibition, aligning with current trends in precision medicine.
In recent years, the demand for highly functionalized pyridine compounds like benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate has surged due to their role in developing next-generation therapeutics. The compound's unique structural features, such as the 5-bromo-4-methylpyridine core, contribute to its reactivity and selectivity in chemical reactions. This has led to its exploration in catalysis and bioconjugation, two areas that are currently dominating academic and industrial research. Additionally, its stability under various conditions makes it a preferred choice for long-term storage and large-scale synthesis.
The synthesis of benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate typically involves multi-step organic reactions, including protection-deprotection strategies and cross-coupling reactions. These methods are often optimized for high yield and minimal byproducts, addressing the growing need for sustainable chemistry practices. Environmental concerns and the push for green chemistry have further driven innovations in its production, with researchers exploring solvent-free and energy-efficient protocols. Such advancements are critical for meeting regulatory standards and reducing the ecological footprint of chemical manufacturing.
From a commercial perspective, benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate is available through specialized suppliers catering to the fine chemicals market. Its pricing and availability are influenced by factors such as raw material costs and global supply chain dynamics, which are topics of frequent discussion among industry professionals. Companies are increasingly focusing on supply chain resilience and local sourcing to mitigate risks associated with geopolitical uncertainties and pandemics. This compound's niche applications ensure its relevance in both academic and industrial settings, making it a staple in research laboratories and pilot plants.
Looking ahead, the potential of benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate extends beyond its current uses. With the rise of AI-driven drug discovery and computational chemistry, this compound could play a pivotal role in virtual screening and molecular modeling. Its well-defined structure and reactivity profile make it an ideal candidate for machine learning algorithms aimed at predicting new bioactive molecules. Furthermore, its compatibility with high-throughput screening techniques positions it as a key player in the race to develop novel inhibitors for emerging diseases.
In conclusion, benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate (CAS No. 2680696-65-3) exemplifies the intersection of traditional organic chemistry and cutting-edge technology. Its multifaceted applications, coupled with ongoing research into its properties, ensure its continued importance in scientific advancement. Whether in pharmaceutical development, agricultural chemistry, or material science, this compound remains a subject of intense study and innovation.
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